molecular formula C8H7N3O4S B13540023 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid

Cat. No.: B13540023
M. Wt: 241.23 g/mol
InChI Key: ISLMMPUAOITDJL-UHFFFAOYSA-N
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Description

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: (often abbreviated as 6-MSPC ) belongs to the family of N-heterocyclic compounds. It features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings . This compound has significant implications in medicinal chemistry and material science due to its photophysical properties.

Preparation Methods

Several synthetic routes have been explored for the preparation of 6-MSPC. One notable approach involves the reaction of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines with methanesulfonyl chloride. This reaction results in the formation of 6-MSPC, as shown below:

7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine+Methanesulfonyl chloride6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid\text{7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine} + \text{Methanesulfonyl chloride} \rightarrow \text{6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid} 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine+Methanesulfonyl chloride→6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Chemical Reactions Analysis

6-MSPC can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its structural diversity. Major products formed from these reactions depend on the specific synthetic pathway employed.

Scientific Research Applications

The compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its anticancer potential and enzymatic inhibitory activity. Rational drug design based on the pyrazolo[1,5-a]pyrimidine core may lead to novel and efficient drugs.

    Material Science: Due to its photophysical properties, 6-MSPC is of interest for material applications.

Mechanism of Action

The precise mechanism by which 6-MSPC exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.

Comparison with Similar Compounds

While 6-MSPC is unique in its structure, it’s essential to compare it with related compounds. Further exploration could reveal additional insights.

Properties

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O4S/c1-16(14,15)5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13)

InChI Key

ISLMMPUAOITDJL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1

Origin of Product

United States

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